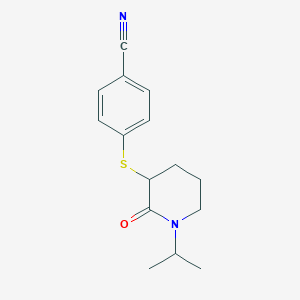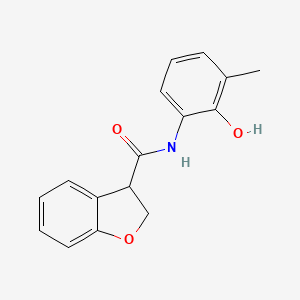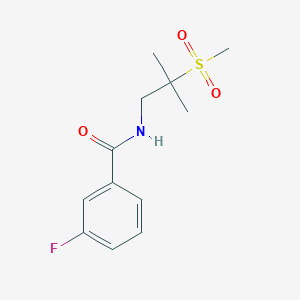
N-(5-fluoro-2-hydroxyphenyl)cyclohex-3-ene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-fluoro-2-hydroxyphenyl)cyclohex-3-ene-1-carboxamide, also known as FHPC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The exact mechanism of action of N-(5-fluoro-2-hydroxyphenyl)cyclohex-3-ene-1-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer cell growth and inflammation. N-(5-fluoro-2-hydroxyphenyl)cyclohex-3-ene-1-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer cell growth. N-(5-fluoro-2-hydroxyphenyl)cyclohex-3-ene-1-carboxamide has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
N-(5-fluoro-2-hydroxyphenyl)cyclohex-3-ene-1-carboxamide has been found to have various biochemical and physiological effects. In addition to its inhibition of COX-2 and MMPs, N-(5-fluoro-2-hydroxyphenyl)cyclohex-3-ene-1-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells. N-(5-fluoro-2-hydroxyphenyl)cyclohex-3-ene-1-carboxamide has also been found to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and contribute to various diseases. Additionally, N-(5-fluoro-2-hydroxyphenyl)cyclohex-3-ene-1-carboxamide has been found to have anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels, which is important in cancer growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-fluoro-2-hydroxyphenyl)cyclohex-3-ene-1-carboxamide in lab experiments is its high purity and yield when synthesized using the method described above. Additionally, N-(5-fluoro-2-hydroxyphenyl)cyclohex-3-ene-1-carboxamide has been found to have low toxicity, making it a potentially safe compound for use in various experiments. However, one limitation of using N-(5-fluoro-2-hydroxyphenyl)cyclohex-3-ene-1-carboxamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-(5-fluoro-2-hydroxyphenyl)cyclohex-3-ene-1-carboxamide. One area of interest is in the development of N-(5-fluoro-2-hydroxyphenyl)cyclohex-3-ene-1-carboxamide-based fluorescent probes for the detection of metal ions in biological systems. Additionally, further research is needed to fully understand the mechanism of action of N-(5-fluoro-2-hydroxyphenyl)cyclohex-3-ene-1-carboxamide and its potential applications in cancer research and the treatment of inflammatory diseases. Finally, more research is needed to optimize the synthesis method of N-(5-fluoro-2-hydroxyphenyl)cyclohex-3-ene-1-carboxamide and improve its solubility in water for use in various experiments.
Méthodes De Synthèse
N-(5-fluoro-2-hydroxyphenyl)cyclohex-3-ene-1-carboxamide can be synthesized through a multi-step process involving the reaction of 5-fluoro-2-hydroxybenzoic acid with cyclohexanone, followed by the addition of thionyl chloride and ammonia. The final step involves the reaction of the resulting amide with 1,3-cyclohexadiene. This method has been reported to yield N-(5-fluoro-2-hydroxyphenyl)cyclohex-3-ene-1-carboxamide in high purity and yield.
Applications De Recherche Scientifique
N-(5-fluoro-2-hydroxyphenyl)cyclohex-3-ene-1-carboxamide has been found to have potential applications in various scientific research fields. One of the most promising applications is in cancer research, where N-(5-fluoro-2-hydroxyphenyl)cyclohex-3-ene-1-carboxamide has been shown to inhibit the growth of cancer cells. N-(5-fluoro-2-hydroxyphenyl)cyclohex-3-ene-1-carboxamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, N-(5-fluoro-2-hydroxyphenyl)cyclohex-3-ene-1-carboxamide has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
N-(5-fluoro-2-hydroxyphenyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c14-10-6-7-12(16)11(8-10)15-13(17)9-4-2-1-3-5-9/h1-2,6-9,16H,3-5H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASIGHBRVMIVPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2=C(C=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7584755.png)
![1-[(4-Bromo-3-fluorophenyl)methyl]pyridin-2-one](/img/structure/B7584761.png)
![1-Benzofuran-2-yl(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7584781.png)

![1-(2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl)-3-(4-fluorophenyl)propan-1-one](/img/structure/B7584791.png)

![1-[(2-Chloro-4-methoxyphenyl)methyl]-3,5-dimethyl-1,2,4-triazole](/img/structure/B7584798.png)




![(2,7-Dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7584850.png)

